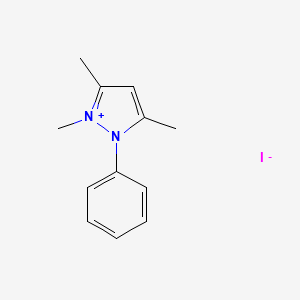
1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is a compound that belongs to the family of pyrazoles . Pyrazoles are simple aromatic ring organic compounds that are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Synthesis Analysis
The synthesis of pyrazoles, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The crystalline structures presented different molecular conformations .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .科学的研究の応用
Semiconducting Materials
The study of semiconducting tin and lead iodide perovskites explores the potential of organic cations in enhancing the thermal stability, optical, and electronic properties of these materials. The introduction of various cations, including potentially related pyrazolium variants, offers insights into the control of electronic band gaps and photoluminescence, relevant for applications in semiconductors and photovoltaic devices (Stoumpos, Malliakas, & Kanatzidis, 2013).
Photophysical Properties
Research on trinuclear pyrazolato coinage metal complexes emphasizes the impact of varying the coinage metal on the solid-state packing, photophysics, and acid-base properties of these compounds. Such studies are crucial for understanding the luminescence and electronic characteristics of materials, potentially guiding the development of new luminescent materials or sensors (Omary et al., 2005).
Synthetic Chemistry
Pyrazolium salts, including those related to "1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide," have been investigated for their reactivity with silyllithium reagents, leading to the regioselective synthesis of silylated pyrazolines. Such synthetic routes are significant for the development of new organic compounds with potential applications in pharmaceuticals and materials science (Cuadrado & González-Nogal, 1998).
Catalysis
Trinuclear complexes of palladium(ii) with chalcogenated N-heterocyclic carbenes demonstrate efficacy in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling. These findings underscore the versatility of pyrazolium-derived compounds in catalysis, offering a pathway to more efficient and selective chemical reactions (Dubey, Gupta, & Singh, 2017).
作用機序
Target of Action
The primary targets of 1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide are currently unknown. This compound is a derivative of the pyrazole family, which has been found to have various biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Biochemical Pathways
Pyrazole derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways . .
Result of Action
Given the diverse biological activities of pyrazole derivatives, this compound may have multiple effects at the molecular and cellular level . .
特性
IUPAC Name |
1,3,5-trimethyl-2-phenylpyrazol-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2.HI/c1-10-9-11(2)14(13(10)3)12-7-5-4-6-8-12;/h4-9H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCPNXDJCVNOAW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](N1C2=CC=CC=C2)C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)

![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)


![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)

![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)